![molecular formula C7H6N2O3 B2479171 2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- CAS No. 119813-25-1](/img/structure/B2479171.png)
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-
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Description
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)-, commonly referred to as Uracil acrylic acid, is an organic compound that has been of interest to researchers due to its potential applications in various scientific fields.
Scientific Research Applications
Antiviral Research
EN300-6482815 has shown potential in antiviral research, particularly in the development of antiviral agents. Its structure allows it to interact with viral enzymes and inhibit their activity, making it a candidate for further investigation in the treatment of viral infections .
Cancer Research
In cancer research, EN300-6482815 is being explored for its ability to inhibit the growth of cancer cells. Its unique chemical structure can interfere with the DNA synthesis of rapidly dividing cells, potentially leading to the development of new chemotherapeutic agents .
Enzyme Inhibition Studies
This compound is also valuable in enzyme inhibition studies. Researchers are investigating its ability to inhibit specific enzymes involved in various metabolic pathways. This can help in understanding enzyme functions and developing enzyme inhibitors as therapeutic agents .
Drug Development
EN300-6482815 is a promising candidate in drug development due to its versatile chemical properties. It can be used as a building block for synthesizing new drugs with improved efficacy and reduced side effects. Its ability to form stable complexes with other molecules makes it useful in medicinal chemistry .
Biochemical Assays
In biochemical assays, EN300-6482815 is used as a reagent to study biochemical pathways and interactions. Its reactivity and stability make it suitable for various assays, helping researchers to elucidate complex biochemical processes .
Molecular Biology Research
Molecular biology research benefits from EN300-6482815 through its application in studying nucleic acid interactions. Its structure allows it to bind to nucleic acids, providing insights into DNA and RNA functions and interactions. This can aid in the development of genetic therapies and diagnostic tools .
Synthetic Organic Chemistry
In synthetic organic chemistry, EN300-6482815 is utilized as a precursor for synthesizing more complex organic molecules. Its reactivity and functional groups make it a valuable starting material for various synthetic routes, contributing to the development of new materials and compounds .
Pharmacological Studies
Pharmacological studies use EN300-6482815 to investigate its effects on biological systems. Researchers study its pharmacokinetics and pharmacodynamics to understand its potential as a therapeutic agent. This includes its absorption, distribution, metabolism, and excretion in the body .
properties
IUPAC Name |
(E)-3-(6-oxo-1H-pyrimidin-5-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c10-6(11)2-1-5-3-8-4-9-7(5)12/h1-4H,(H,10,11)(H,8,9,12)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCQGWURFCVAHM-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC=N1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC=N1)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propenoic acid, 3-(1,6-dihydro-6-oxo-5-pyrimidinyl)- |
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